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molecular formula C7H7BrN2O2 B1272924 2-Bromo-4-methyl-6-nitroaniline CAS No. 827-24-7

2-Bromo-4-methyl-6-nitroaniline

Cat. No. B1272924
M. Wt: 231.05 g/mol
InChI Key: VFPKZASVVCBVMG-UHFFFAOYSA-N
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Patent
US05633218

Procedure details

A solution of bromine (23.24 mL, 453.5 mmol) in glacial acetic acid (50 mL) was added dropwise over 2 h to a mechanically-stirred suspension of 4-methyl-2-nitroaniline (60.00 g, 394.3 mmol) in glacial acetic acid (200 mL) at room temperature under a nitrogen atmosphere. The mixture was stirred at room temperature 1 h, and then most of the acetic acid was removed under reduced pressure. The resultant orange solid was dissolved in a mixture of saturated aqueous sodium bicarbonate (1500 mL) and ethyl acetate (500 mL). The layers were separated and the aqueous solution was again extracted with ethyl acetate. The combined organic layers were washed once with water, dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound of Step A as an orange solid melting at 64°-65.5° C. (89.694 g, 98%). 1H NMR (CDCl3): δ2.28 (s,3H), 6.45 (br s,2H), 7.55 (s, 1H), 7.94 (s, 1H).
Quantity
23.24 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1>C(O)(=O)C>[Br:1][C:9]1[CH:10]=[C:4]([CH3:3])[CH:5]=[C:6]([N+:11]([O-:13])=[O:12])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
23.24 mL
Type
reactant
Smiles
BrBr
Name
Quantity
60 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
most of the acetic acid was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant orange solid was dissolved in a mixture of saturated aqueous sodium bicarbonate (1500 mL) and ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was again extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 89.694 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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